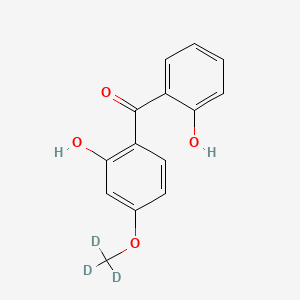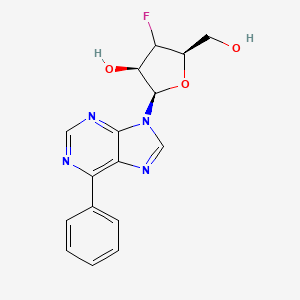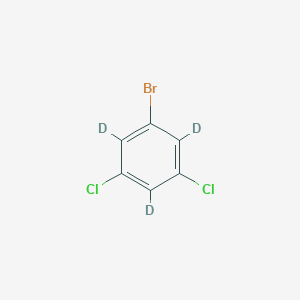![molecular formula C12H17N5O5 B12401973 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” is a complex organic molecule with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” involves multiple steps, starting from simple organic precursors. The key steps include:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring structure.
Introduction of hydroxyl and methoxy groups: Hydroxylation and methoxylation reactions are carried out under controlled conditions to introduce the hydroxyl and methoxy groups at specific positions on the oxolan ring.
Attachment of the purin-6-one moiety: The purin-6-one structure is introduced through a series of condensation and cyclization reactions.
Methylation: The final step involves the methylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Such as crystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Receptor activation: The compound can interact with cell surface receptors, triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with similar structural features but different biological activity.
Guanosine: Another nucleoside with a similar purine base but different sugar moiety.
Inosine: A nucleoside with a similar purine base but different functional groups.
Uniqueness
The uniqueness of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
OJTAZBNWKTYVFJ-DWVWSIQXSA-N |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)




![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)



![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

